4-氟-2-(甲磺基)甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

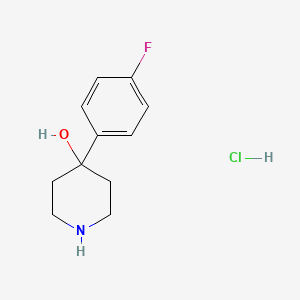

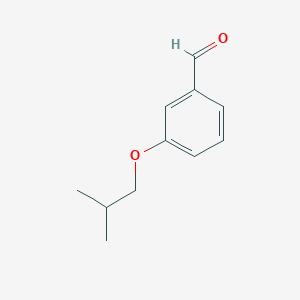

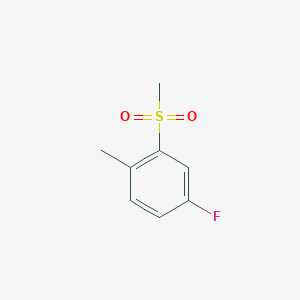

4-Fluoro-2-(methylsulfonyl)toluene is a chemical compound that is part of the broader class of sulfonyl-containing aromatic compounds. These compounds are of significant interest due to their diverse applications in fields such as drug discovery, where the introduction of fluorine atoms can profoundly affect the biological activity and physical properties of molecules .

Synthesis Analysis

The synthesis of related sulfonyl and fluorosulfonyl compounds has been explored in various studies. For instance, the synthesis of 4-methylsulfonyltoluene, a compound structurally related to 4-Fluoro-2-(methylsulfonyl)toluene, has been achieved from p-toluenesulfonyl chloride and chloroacetic acid, with subsequent nitration yielding 2-nitro-4-methylsulfonyltoluene . Additionally, the synthesis of fluorosulfonyl azides and other fluorinated sulfonyl compounds has been reported, indicating the feasibility of introducing fluorine into sulfonyl-containing aromatic compounds .

Molecular Structure Analysis

The molecular structure and configurational stability of α-sulfonyl carbanions, which are structurally related to 4-Fluoro-2-(methylsulfonyl)toluene, have been studied using ab initio calculations. These studies have shown that fluorine substitution can significantly affect the structure and energy of these carbanions, with fluorinated species exhibiting shorter Cα−S bonds and less pyramidalization at the anionic carbon atom .

Chemical Reactions Analysis

Fluorinated sulfonyl compounds participate in various chemical reactions. For example, fluorosulfonyl azides have been shown to prefer a synperiplanar configuration between the S=O and N3 groups, which is rationalized by an anomeric interaction that could influence the reactivity of these compounds . Moreover, the fluoroxysulfate ion has been used to substitute fluorine on aromatic compounds, with benzyl fluoride being a principal product from toluene, indicating the potential for electrophilic aromatic substitution reactions involving fluorine .

Physical and Chemical Properties Analysis

The physical properties of 4-Fluoro-2-(methylsulfonyl)toluene can be inferred from related compounds. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with a similar structure, has been measured in various organic solvents, showing a solubility order of chloroform > acetone > ethyl acetate > toluene > ethanol . This data suggests that 4-Fluoro-2-(methylsulfonyl)toluene may exhibit similar solubility trends, which is important for its application in different solvents.

科学研究应用

溶解度和相行为

- 1-氟-4-(甲磺基)苯, 一个相关化合物, 在不同有机溶剂中表现出不同的溶解度,其溶解度顺序为氯仿 > 丙酮 > 乙酸乙酯 > 甲苯 > 乙醇。这些溶解度可以使用修改后的Apelblat方程很好地相关,这对于类似化合物如4-氟-2-(甲磺基)甲苯 (Qian, Wang, & Chen, 2014) 的溶解度行为具有重要意义。

合成和化学反应

- 一项关于从2-硝基-4-甲磺基甲苯合成2-硝基-4-甲磺基苯甲酸的研究,该化合物在结构上类似于4-氟-2-(甲磺基)甲苯,探索了空气-硝酸联合氧化的最佳反应条件 (Ci Long-wang, 2013)。

- 氟氧磺酸根离子SO4F-已被证明可以取代芳香化合物如甲苯上的氟,产生苄氟作为主要产物。这种取代机制可能适用于类似化合物如4-氟-2-(甲磺基)甲苯 (Ip, Arthur, Winans, & Appelman, 1981)。

生物和环境相互作用

- 真菌代谢甲苯,涉及氟代甲苯等化合物,包括芳香环或甲基基团的氧化,形成氟代苯甲酸。这项研究提供了关于氟代甲苯衍生物的潜在生物降解途径的见解 (Prenafeta-Boldú, Luykx, Vervoort, & de Bont, 2001)。

- 在适合于原位地下水修复的温度下,通过热活化过硫酸盐对PFOA及相关化合物的氧化进行了研究。这可能表明在环境修复场景中涉及4-氟-2-(甲磺基)甲苯的类似氧化过程的潜力 (Park, Lee, Medina, Zull, & Waisner, 2016)。

安全和危害

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

未来方向

While specific future directions for 4-Fluoro-2-(methylsulfonyl)toluene are not mentioned in the search results, it’s worth noting that boron-containing compounds, such as boronic acids, have been gaining interest in medicinal chemistry due to their diverse biological applications . This suggests potential future research directions for related compounds like 4-Fluoro-2-(methylsulfonyl)toluene.

属性

IUPAC Name |

4-fluoro-1-methyl-2-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMVFQXIHARLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

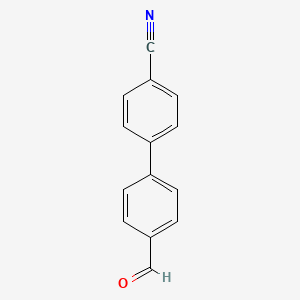

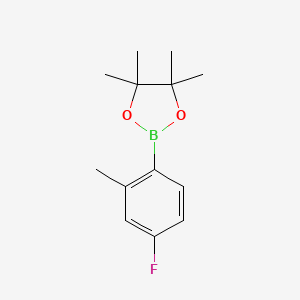

CC1=C(C=C(C=C1)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382260 |

Source

|

| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(methylsulfonyl)toluene | |

CAS RN |

828270-66-2 |

Source

|

| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)